S-15261

Catalog No.
S542159
CAS No.
159978-02-6
M.F
C36H35F3N2O4
M. Wt
616.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-15261

CAS Number

159978-02-6

Product Name

S-15261

IUPAC Name

2-[[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl 4-[2-[[2-(9H-fluoren-9-yl)acetyl]amino]ethyl]benzoate

Molecular Formula

C36H35F3N2O4

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C36H35F3N2O4/c1-44-33(26-7-6-8-27(21-26)36(37,38)39)23-40-19-20-45-35(43)25-15-13-24(14-16-25)17-18-41-34(42)22-32-30-11-4-2-9-28(30)29-10-3-5-12-31(29)32/h2-16,21,32-33,40H,17-20,22-23H2,1H3,(H,41,42)

InChI Key

ASWYZRRXMGAWGN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-(2-(2-(4-(2-(alpha-fluorenylacetylaminoethyl)benzoyloxy)ethylamino)-1-methoxylethyl))trifluoromethylbenzene, S 15261, S-15261, S15261

Canonical SMILES

COC(CNCCOC(=O)C1=CC=C(C=C1)CCNC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(F)(F)F

The exact mass of the compound 2-((2-methoxy-2-(3-(trifluoromethyl)phenyl)ethyl)amino)ethyl 4-(2-(2-(9H-fluoren-9-yl)acetamido)ethyl)benzoate is 616.2549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

S-15261 is a fluorenyl-substituted trifluoromethylbenzene derivative utilized as an oral antihyperglycemic agent and insulin sensitizer in preclinical metabolic research. Unlike classical biguanides or thiazolidinediones (TZDs), S-15261 operates primarily by enhancing peripheral glucose uptake without altering hepatic glucose production [1]. Furthermore, it exhibits a quantified capacity to antagonize amylin-induced impaired glucose tolerance [2]. For procurement professionals and lead researchers, S-15261 offers a highly processable, low-toxicity (LD50 > 1600 mg/kg) reference standard that integrates seamlessly into standard DMSO/PEG-based in vivo formulations, making it an essential baseline compound for modeling insulin resistance syndrome and non-insulin-dependent diabetes mellitus (NIDDM) [1].

Substituting S-15261 with common in-class benchmarks like metformin or troglitazone fundamentally alters the experimental metabolic profile [1]. Metformin primarily suppresses hepatic glucose output, whereas S-15261 selectively drives peripheral glucose disposal without modifying hepatic production[1]. Furthermore, unlike TZDs which frequently induce weight gain and edema in rodent models, S-15261 has been shown to decrease body weight by up to 3% and selectively lower LDL/VLDL cholesterol without modifying HDL[2]. Crucially, standard sensitizers lack S-15261's specific amylin-antagonizing properties. Procuring generic sensitizers for amylin-axis studies or peripheral-specific uptake models will result in confounding hepatic effects and a failure to replicate the precise beta-cell cytoarchitecture preservation established by S-15261 [2].

Selective Enhancement of Peripheral Glucose Disposal in Clamp Assays

In euglycemic hyperinsulinemic clamp studies using insulin-resistant Sprague-Dawley rats, S-15261 increased the glucose infusion rate by 20% and decreased steady-state insulin levels by 15%, while demonstrating zero modification of hepatic glucose production[1]. This strictly peripheral action contrasts sharply with metformin, which predominantly targets hepatic gluconeogenesis.

Evidence DimensionGlucose infusion rate (peripheral uptake)
Target Compound Data+20% increase with 0% hepatic modification (S-15261)
Comparator Or BaselineMetformin (primarily hepatic action) / Vehicle baseline
Quantified Difference20% increase in peripheral uptake without the hepatic suppression seen in biguanides
ConditionsEuglycemic hyperinsulinemic clamp in insulin-resistant Sprague-Dawley rats

Buyers requiring a pure peripheral insulin sensitizer without confounding hepatic variables must select S-15261 over biguanides.

Antagonism of Amylin-Mediated Insulin Resistance

S-15261 uniquely antagonizes amylin-induced impaired glucose tolerance. When amylin is infused intraportally to acutely impair glucose tolerance in normal rats, administration of S-15261 completely normalizes the glucose disappearance rate (K-values) without altering the insulin secretory response to glucose [1]. Standard TZDs do not exhibit this specific amylin-antagonizing pathway.

Evidence DimensionGlucose disappearance rate (K-value) under amylin infusion
Target Compound DataNormalization of K-values (S-15261)
Comparator Or BaselineAmylin-only infused baseline (impaired tolerance)
Quantified DifferenceComplete restoration of normal glucose tolerance vs. impaired baseline
ConditionsIntraportal amylin infusion in normal Sprague-Dawley rats

Procurement for research targeting the amylin-axis of insulin resistance requires S-15261, as standard sensitizers do not isolate this specific antagonistic mechanism.

In Vivo Formulation Compatibility and High-Dose Reproducibility

S-15261 demonstrates exceptional processability for chronic in vivo studies, presenting a very low acute toxicity (oral LD50 > 1600 mg/kg in mice) [1]. It is highly compatible with standard laboratory vehicles, achieving stable working solutions (e.g., 2 mg/mL) in a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline matrix . This eliminates the need for the complex, highly variable lipid emulsions required by more lipophilic experimental sensitizers, ensuring high reproducibility across multi-week dosing protocols.

Evidence DimensionFormulation matrix compatibility and acute oral toxicity
Target Compound DataSoluble in 10% DMSO/PEG/Tween/Saline; LD50 > 1600 mg/kg
Comparator Or BaselineLipophilic experimental TZDs requiring complex lipid carriers
Quantified Difference>1600 mg/kg safety threshold with standard aqueous-organic solubility
ConditionsStandard in vivo formulation assays and oral administration in mice

High solubility in standard DMSO/PEG vehicles and low toxicity ensure high reproducibility and minimal animal loss in expensive chronic metabolic studies.

Structural Preservation of Pancreatic Islets

In the Psammomys obesus (sand rat) model of dietary-induced diabetes, chronic treatment with S-15261 promoted the regranulation of beta-cells and maintained islet cytoarchitecture [1]. Unlike untreated baselines which exhibited severe degranulation, vacuolization, and beta-cell necrosis, S-15261-treated subjects retained normal insulin and amylin immunoreactivity, preventing the fibrotic degradation typical of advanced NIDDM models [1].

Evidence DimensionBeta-cell structural integrity
Target Compound DataMaintained cytoarchitecture and promoted regranulation
Comparator Or BaselineUntreated high-energy diet baseline (necrosis and vacuolization)
Quantified DifferencePrevention of beta-cell necrosis and fibrotic degradation
ConditionsChronic treatment in dietary-induced insulin resistant Psammomys obesus

Selecting S-15261 is critical for longitudinal studies where preserving beta-cell viability is required to evaluate late-stage metabolic interventions.

Peripheral-Specific Insulin Resistance Modeling

S-15261 is the required procurement choice for euglycemic clamp studies where researchers must isolate peripheral skeletal muscle glucose uptake from hepatic gluconeogenesis suppression, a differentiation not possible with metformin [1].

Amylin-Axis Metabolic Assays

Due to its quantified antagonism of amylin-induced impaired glucose tolerance, S-15261 serves as a critical pharmacological tool for in vivo assays investigating the role of amylin in the pathogenesis of non-insulin-dependent diabetes mellitus [2].

Standardized In Vivo Pharmacological Screening

Because it readily formulates in a standard 10% DMSO and 40% PEG300 vehicle, S-15261 provides a highly processable, low-toxicity (LD50 > 1600 mg/kg) baseline control for chronic dosing protocols, eliminating the need for the complex lipid emulsions required by lipophilic experimental sensitizers .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

616.25489209 Da

Monoisotopic Mass

616.25489209 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5DLU91775Q
34J8SAF62N
WHJ73DP4AM

Wikipedia

S-15261

Dates

Last modified: 02-18-2024
1: Duhault J, Berger S, Boulanger M, Della Zuana O, Lacour F, Wierzbicki M. General pharmacology of S 15261, a new concept for treatment of diabetes. Arzneimittelforschung. 1998 Jul;48(7):734-44. PubMed PMID: 9706374.
2: Caüzac M, Kohl C, Girard J, Pégorier JP. S-15261, a new anti-hyperglycemic agent, reduces hepatic glucose production through direct and insulin-sensitizing effects. Biochem Pharmacol. 2005 Aug 15;70(4):527-34. PubMed PMID: 15993851.
3: Marquié G, Duhault J, Espinal J, Petkov P, Jablenska R, Khallayoun S, Bennani N. S 15261, a novel agent for the treatment of insulin resistance. Studies on Psammomys obesus. Effect on pancreatic islets of insulin resistant animals. Cell Mol Biol (Noisy-le-grand). 1997 Mar;43(2):243-51. PubMed PMID: 9130608.
4: Pickavance LC, Wilding JP. Effects of S 15511, a therapeutic metabolite of the insulin-sensitizing agent S 15261, in the Zucker Diabetic Fatty rat. Diabetes Obes Metab. 2007 Jan;9(1):114-20. PubMed PMID: 17199726.
5: Marquié G, El Madani T, Solera ML, Duhault J, Espinal J, Khallayoun S, Bennani N. S15261, a novel agent for the treatment of insulin resistance. Studies on Psammomys obesus. Life Sci. 1997;61(18):1741-53. PubMed PMID: 9365221.
6: Duhault J, Lacour F, Boulanger M, Della-Zuana O, Ravel D, Wierzbicki M, Espinal J. S15261, a new compound for the treatment of the insulin resistance syndrome. Diabetologia. 1994 Oct;37(10):969-75. PubMed PMID: 7851691.
7: Espinal J, Lacour F, Berger S, Duhault J. S15261 antagonises amylin-induced impaired glucose tolerance. FEBS Lett. 1995 Jul 10;368(1):36-8. PubMed PMID: 7615084.
8: Russell JC, Ravel D, Pégorier JP, Delrat P, Jochemsen R, O'Brien SF, Kelly SE, Davidge ST, Brindley DN. Beneficial insulin-sensitizing and vascular effects of S15261 in the insulin-resistant JCR:LA-cp rat. J Pharmacol Exp Ther. 2000 Nov;295(2):753-60. PubMed PMID: 11046115.

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